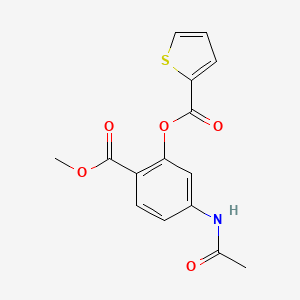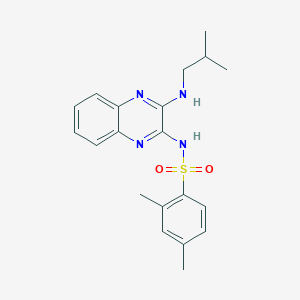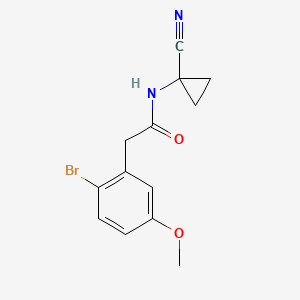![molecular formula C22H20N4O4 B2824268 methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 836646-61-8](/img/structure/B2824268.png)
methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely belonging to the class of pyranopyridines . Pyranopyridines are a group of heterocyclic compounds that contain a pyran ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms within a crystal and can reveal characteristic torsion angles .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in Diels–Alder reactions . This is a type of pericyclic reaction that creates a six-membered ring .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation using a radical approach.
Applications:- Formal Anti-Markovnikov Hydromethylation of Alkenes
- The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Catalyst-Free Synthesis of N-Hetaryl Carbamates
Overview: A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been developed. This environmentally friendly technique utilizes easily accessible N-hetaryl ureas and alcohols.
Applications:- Synthesis of N-Pyridin-2-yl and N-Quinolin-2-yl Carbamates
Plant Chemical Defense Mechanisms
Overview: Research on wild tobacco (Nicotiana attenuata) revealed insights into terpene biosynthesis-related cytochrome P450 enzymes. Two specific P450 enzymes were found to cause severe autotoxicity due to uncontrolled hydroxylation of terpene derivatives. Additionally, terpenes play a defensive role by inhibiting lipid biosynthesis in herbivores.
Applications:- Self-Tolerance and Herbivore Defense
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-10-16-18(21(27)26(13)12-15-7-3-4-9-25-15)17(14-6-5-8-24-11-14)19(20(23)30-16)22(28)29-2/h3-11,17H,12,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBGCOOIPGTHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)
![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2824202.png)
![N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2824203.png)

![5-Fluoro-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2824207.png)